Comparative Adverse Event Risk: Mebeverine vs. Dicycloverine in Clinical Practice
In a direct head-to-head comparison, mebeverine demonstrated a trend towards a lower rate of adverse effects compared to dicycloverine (dicyclomine), a widely used anticholinergic antispasmodic. The relative risk (RR) for adverse effects in the mebeverine group was 0.33, indicating a 67% reduction in risk compared to dicycloverine, although the 95% confidence interval (0.10 to 1.04) narrowly crossed the line of statistical significance [1]. This quantitative safety signal is critical for long-term therapeutic selection.
| Evidence Dimension | Rate of Adverse Effects (Safety/Tolerability) |
|---|---|
| Target Compound Data | Relative Risk (RR) 0.33 |
| Comparator Or Baseline | Dicycloverine (Dicyclomine): Reference RR 1.0 |
| Quantified Difference | 67% relative risk reduction (RR 0.33, 95% CI 0.10 to 1.04) |
| Conditions | Clinical trial setting for treatment of IBS-related symptoms (human subjects) |
Why This Matters
This comparative safety data directly supports procurement of mebeverine over dicycloverine for applications where minimizing anticholinergic side effects (e.g., dry mouth, blurred vision, constipation) is a clinical priority.
- [1] East and North Hertfordshire NHS Trust. (2019). Prescribing Support Information: Mebeverine vs. Dicycloverine Comparison. NHS Formulary Document. View Source
